Chemoselective Cross-Coupling: Superior Reactivity of the 6-Bromo Substituent Over Chloride and Fluorosulfate Electrophiles
The 6-bromo substituent in this class of compounds exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling chemoselective functionalization in the presence of competing leaving groups. A seminal study established a reactivity order of -Br > -OSO2F > -Cl for heteroaryl electrophiles under standard Suzuki conditions [1]. This intrinsic reactivity difference is leveraged for the stepwise synthesis of polysubstituted pyridines, where the bromine atom of 6-bromopyridine-3-sulfonyl chloride can be selectively engaged prior to, or orthogonally to, the sulfonyl chloride handle.
| Evidence Dimension | Relative reactivity in Pd-catalyzed Suzuki cross-coupling |
|---|---|
| Target Compound Data | 6-bromo substituent (class-level) reactivity greater than fluorosulfate and chloride [1] |
| Comparator Or Baseline | Aryl chloride and aryl fluorosulfate electrophiles on pyridine |
| Quantified Difference | Established reactivity order: -Br > -OSO2F > -Cl |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1] |
Why This Matters
This established reactivity hierarchy enables predictable, chemoselective synthetic planning in complex molecule construction, a critical advantage for medicinal chemistry groups.
- [1] Zhang, Y., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry – A European Journal, 22(16), 5692–5697. View Source
